molecular formula C17H17NO3 B3960375 N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide

N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide

Cat. No.: B3960375
M. Wt: 283.32 g/mol
InChI Key: XYOZJOOKMZQSNN-UHFFFAOYSA-N
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a furan ring fused to two benzene rings. This compound is characterized by the presence of a methoxy group at the second position of the dibenzofuran ring and a butanamide group attached to the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide typically involves the following steps:

    Formation of 2-methoxydibenzo[b,d]furan: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the butanamide group: This step involves the reaction of 2-methoxydibenzo[b,d]furan with butanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired butanamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The butanamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Formation of 2-hydroxy-3-butanamidodibenzo[b,d]furan.

    Reduction: Formation of N-(2-methoxydibenzo[b,d]furan-3-yl)butylamine.

    Substitution: Formation of various substituted dibenzofuran derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and butanamide groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-thiophenecarboxamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(methylsulfonyl)-3-nitrobenzamide
  • N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide

Uniqueness

N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide is unique due to its specific structural features, such as the methoxy group at the second position and the butanamide group at the third position of the dibenzofuran ring. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-6-17(19)18-13-10-15-12(9-16(13)20-2)11-7-4-5-8-14(11)21-15/h4-5,7-10H,3,6H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOZJOOKMZQSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C2C3=CC=CC=C3OC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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